molecular formula C13H21NO4S2 B2702345 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide CAS No. 2309341-80-6

3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide

Cat. No. B2702345
CAS RN: 2309341-80-6
M. Wt: 319.43
InChI Key: YQKPXVLJPMPITM-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.

Mechanism of Action

3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. Activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide also has an affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for the euphoric effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been shown to decrease the release of GABA, which is responsible for the sedative effects of marijuana. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments. It is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of marijuana on the brain. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several limitations for lab experiments. It is a synthetic compound, which means that its effects may not be representative of the effects of natural cannabinoids. In addition, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has not been extensively studied in vivo, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for the study of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide. One direction is to study its potential therapeutic applications in more detail. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has shown promising results in the treatment of chronic pain, anxiety, and depression, and further research is needed to determine its efficacy in these conditions. Another direction is to study the effects of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide on different cell types and in different animal models. This will help to determine its potential toxicity and side effects. Finally, more research is needed to determine the optimal dosage and administration route for 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide in humans.
Conclusion:
In conclusion, 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has several advantages for lab experiments, but also has several limitations. Further research is needed to determine its potential therapeutic applications and optimal dosage and administration route in humans.

Synthesis Methods

The synthesis of 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 5-fluoro-ADB and 4-methylthiobutylamine. The reaction is carried out in the presence of a palladium catalyst and a base, which facilitates the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various conditions such as chronic pain, anxiety, and depression. 3-Methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S2/c1-17-11-5-4-6-13(9-11)20(15,16)14-10-12(18-2)7-8-19-3/h4-6,9,12,14H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKPXVLJPMPITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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